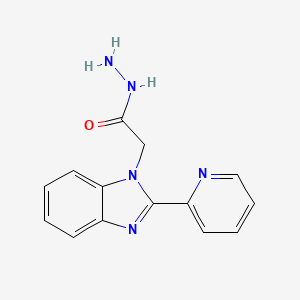

2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Molecular Docking Applications

2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide and its derivatives have been synthesized for various scientific research applications, including molecular docking studies. For example, Flefel et al. (2018) conducted a study where novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds demonstrated moderate to good binding energies, indicating their potential in antimicrobial and antioxidant activities [Flefel et al., 2018].

Anticancer Agent Development

Another significant area of research involves the exploration of benzimidazole derivatives as potential anticancer agents. Nofal et al. (2011) synthesized a series of benzimidazole derivatives and evaluated their anticancer activity against human liver carcinoma (HEPG2) and pheochromocytoma (PC12) cells. Some derivatives showed high potency, highlighting the potential of these compounds in anticancer treatment [Nofal et al., 2011].

Structure-Activity Relationships in Anticancer Properties

Martínez-Alonso et al. (2014) focused on deriving structure-activity relationships from the anticancer properties of ruthenium(II) arene complexes with 2-aryldiazole ligands, including 2-pyridin-2-yl-1H-benzimidazole. The study evaluated the cytotoxic activity of these complexes in several cell lines to establish relationships that could inform future drug development [Martínez-Alonso et al., 2014].

Luminescent Properties for Sensing Applications

The luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines have been studied for potential sensing applications. Petoud et al. (1997) investigated these properties, analyzing the quantum yields and photophysical properties, which may be useful in developing sensors or other devices based on luminescent detection [Petoud et al., 1997].

Fluoride Ion Sensing

Chetia and Iyer (2008) explored 2,6-bis(2-benzimidazolyl)pyridine as a chemosensor for fluoride ions. Their research demonstrated that this compound could serve as a sensor for fluoride ions, utilizing changes in UV–vis and fluorescence spectroscopy as well as NMR techniques to detect these ions [Chetia & Iyer, 2008].

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which include this compound, have been reported to exhibit diverse pharmacological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific disease or condition being treated.

Mode of Action

It is known that benzimidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit the growth of bacteria and fungi, suggesting that they may interfere with essential biological processes in these organisms .

Biochemical Pathways

These could include pathways involved in microbial growth and proliferation, cancer cell survival, inflammation, and other processes .

Result of Action

Based on the known activities of benzimidazole derivatives, this compound could potentially exert antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide can be influenced by various environmental factors. These might include the pH and composition of the biological milieu, the presence of other drugs or substances that could interact with the compound, and the specific characteristics of the target cells or organisms .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve multiple binding sites and mechanisms .

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 531.1±56.0 C at 760 mmHg , suggesting that it may be stable under certain conditions.

Dosage Effects in Animal Models

The effects of different dosages of 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide in animal models have not been extensively studied. Therefore, it is not currently possible to provide detailed information on threshold effects or potential toxic or adverse effects at high doses .

Metabolic Pathways

It is speculated that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is speculated that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c15-18-13(20)9-19-12-7-2-1-5-10(12)17-14(19)11-6-3-4-8-16-11/h1-8H,9,15H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTZAUGOCGFTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328105 | |

| Record name | 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649196 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

330470-68-3 | |

| Record name | 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)

![5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2707153.png)

![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2707158.png)